butanoyl azide chemical properties and structure
butanoyl azide chemical properties and structure
An In-depth Technical Guide to Butanoyl Azide (B81097): Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butanoyl azide (also known as butyryl azide) is a reactive chemical intermediate with the molecular formula C₄H₇N₃O.[1] Its utility in organic synthesis, primarily as a precursor for the generation of isocyanates via the Curtius rearrangement, makes it a compound of interest for the introduction of nitrogen-containing functional groups in drug development and materials science. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key reactions, with a strong emphasis on safety and handling protocols.
Chemical Identity and Structure
Butanoyl azide is an acyl azide characterized by a four-carbon butanoyl group covalently bonded to an azide functional group.
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IUPAC Name: Butanoyl azide[1]
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Synonyms: Butyryl azide[1]
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Molecular Formula: C₄H₇N₃O[1]
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CAS Number: 50336-74-8[1]
Caption: 2D structure of butanoyl azide.
Data Presentation: Chemical and Physical Properties
Quantitative experimental data for butanoyl azide is scarce in publicly available literature. The following table summarizes computed and known properties.
Table 1: Summary of Chemical and Physical Properties
| Property | Value | Data Source |
| Molecular Weight | 113.12 g/mol | PubChem[1] |
| Appearance | Predicted to be a colorless to pale yellow liquid | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Predicted to be soluble in common organic solvents | - |
Spectroscopic Data (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Characteristic Signals |
| Infrared (IR) | A strong, sharp absorption band is expected around 2100-2250 cm⁻¹ due to the asymmetric stretch of the azide (-N₃) group. A strong carbonyl (C=O) stretch should appear around 1700 cm⁻¹. |
| ¹H NMR | A triplet corresponding to the terminal methyl (-CH₃) protons, a multiplet for the adjacent methylene (B1212753) (-CH₂) group, and a triplet for the methylene group adjacent to the carbonyl. |
| ¹³C NMR | Four distinct carbon signals are expected: one for the methyl carbon, two for the methylene carbons, and one for the carbonyl carbon at a significantly downfield shift. |
Reactivity and Synthetic Applications
The chemistry of butanoyl azide is dominated by the reactivity of the acyl azide group.
The Curtius Rearrangement
The most significant reaction of butanoyl azide is the Curtius rearrangement, which occurs upon heating. This reaction involves the thermal decomposition of the acyl azide to form an isocyanate and dinitrogen gas. The resulting propyl isocyanate is a versatile intermediate that can be trapped with various nucleophiles.
Caption: Reaction pathway of the Curtius rearrangement.
Experimental Protocols
The following is a general procedure for the synthesis of butanoyl azide from its corresponding acyl chloride. Extreme caution must be exercised when handling azides.
Synthesis of Butanoyl Azide
This protocol is adapted from a reliable method for the preparation of benzoyl azide and should be effective for butanoyl azide.[2]
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Materials:
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Butanoyl chloride
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Sodium azide (NaN₃)
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Deionized water
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Ice
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Separatory funnel, round-bottom flask, magnetic stirrer
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Procedure:
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Prepare a solution of sodium azide in deionized water and cool it to 0°C in an ice bath.
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In a separate flask, dissolve butanoyl chloride in acetone and cool to 0°C.
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With vigorous stirring, slowly add the cold sodium azide solution to the butanoyl chloride solution, maintaining the temperature at 0°C.
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Continue to stir the mixture at 0°C for approximately 30 minutes.
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Transfer the reaction mixture to a separatory funnel.
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Separate the organic layer.
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Pour the organic layer over crushed ice to precipitate the butanoyl azide.
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If the product is a solid, it can be collected by filtration. If it is an oil, it should be extracted with a suitable solvent like diethyl ether, and the organic layer dried over anhydrous magnesium sulfate.
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The solvent should be removed under reduced pressure without heating to yield the final product.
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Caption: Experimental workflow for butanoyl azide synthesis.
Safety and Handling
Organic azides are energetic materials and require strict safety protocols.
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Explosion Hazard: Acyl azides can be shock-sensitive and may decompose explosively upon heating.[3] All operations should be conducted behind a blast shield.
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Toxicity: Azides are highly toxic.[3] Handle in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Incompatible Materials: Avoid contact with strong acids, as this can generate highly toxic and explosive hydrazoic acid.[3] Also, avoid contact with heavy metals, as this can form dangerously explosive metal azides.[3]
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Waste Disposal: Azide-containing waste must be handled as hazardous and quenched appropriately before disposal according to institutional safety guidelines. Never mix azide waste with acidic waste.[3]
